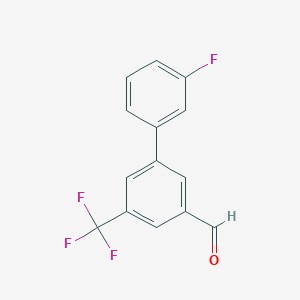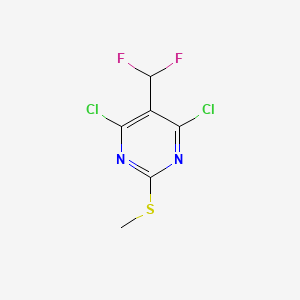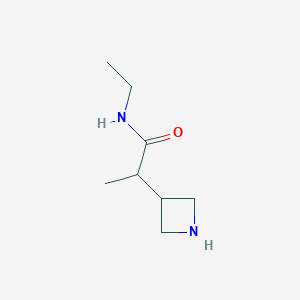![molecular formula C13H18O3 B12070153 {3-[(Oxan-4-yl)methoxy]phenyl}methanol](/img/structure/B12070153.png)
{3-[(Oxan-4-yl)methoxy]phenyl}methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{3-[(Oxan-4-yl)methoxy]phenyl}methanol is an organic compound with the molecular formula C13H18O3. . This compound features a phenyl ring substituted with a methanol group and an oxan-4-ylmethoxy group, making it a versatile molecule in organic synthesis and various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {3-[(Oxan-4-yl)methoxy]phenyl}methanol typically involves the reaction of 3-hydroxybenzyl alcohol with tetrahydropyran-4-methanol under specific conditions. The reaction is usually catalyzed by an acid or base to facilitate the formation of the ether bond .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimized conditions for large-scale production. This may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
{3-[(Oxan-4-yl)methoxy]phenyl}methanol undergoes various types of chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution.
Major Products
Oxidation: Formation of 3-[(tetrahydro-2H-pyran-4-yl)methoxy]benzaldehyde or 3-[(tetrahydro-2H-pyran-4-yl)methoxy]benzoic acid.
Reduction: Formation of 3-[(tetrahydro-2H-pyran-4-yl)methoxy]phenylmethane.
Substitution: Formation of various substituted phenyl derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
{3-[(Oxan-4-yl)methoxy]phenyl}methanol has several applications in scientific research:
Wirkmechanismus
The mechanism of action of {3-[(Oxan-4-yl)methoxy]phenyl}methanol involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to various biochemical effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
{3-[(Tetrahydro-2H-pyran-4-yl)methoxy]benzenemethanol}: A closely related compound with similar structural features.
{3-(4-methoxy-phenyl)-isoxazol-5-yl]-methanol}: Another compound with a methoxyphenyl group, but with different functional groups and properties.
Uniqueness
{3-[(Oxan-4-yl)methoxy]phenyl}methanol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its oxan-4-ylmethoxy group provides additional stability and versatility in various chemical reactions compared to similar compounds.
Eigenschaften
Molekularformel |
C13H18O3 |
|---|---|
Molekulargewicht |
222.28 g/mol |
IUPAC-Name |
[3-(oxan-4-ylmethoxy)phenyl]methanol |
InChI |
InChI=1S/C13H18O3/c14-9-12-2-1-3-13(8-12)16-10-11-4-6-15-7-5-11/h1-3,8,11,14H,4-7,9-10H2 |
InChI-Schlüssel |
XGIVKVLBKJDZHL-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCC1COC2=CC=CC(=C2)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-(4-Fluoro-3-methylphenyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12070093.png)





![7-Iodothieno[3,2-b]pyridine](/img/structure/B12070129.png)

![N-(3-chlorophenyl)-3-hydroxy-1,4,6,7-tetrahydropyrazolo[4,3-c] pyridine-5-carboxamide](/img/structure/B12070135.png)




